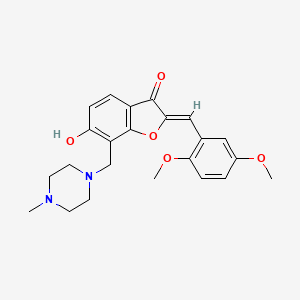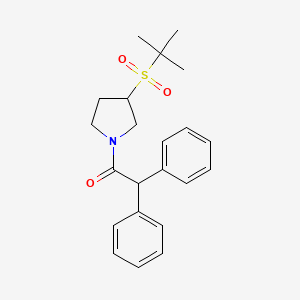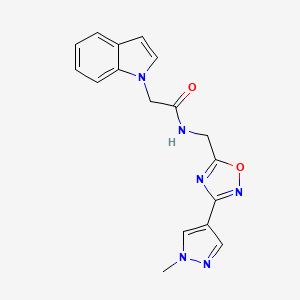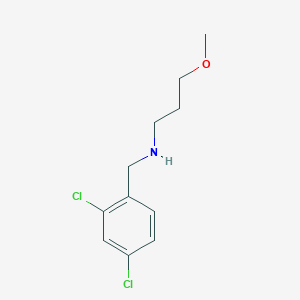
N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine, also known as benzalkonium chloride (BAC), is a quaternary ammonium compound that has been widely used as a disinfectant and preservative in various industries, including healthcare, food, and cosmetics. BAC has been shown to have broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and protozoa, making it a popular choice for surface disinfection and wound care.
科学研究应用
BAC has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. It has been used as a disinfectant for medical equipment, surfaces, and skin. BAC has also been used in wound care to prevent infections and promote healing. In addition, BAC has been used in research studies to investigate its effectiveness against different microorganisms and to determine its mechanism of action.
作用机制
BAC exerts its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to leakage of intracellular contents and cell death. BAC is cationic in nature and can interact with negatively charged components of the cell membrane, such as phospholipids and proteins. This interaction leads to membrane disruption and loss of membrane integrity, resulting in cell death.
Biochemical and Physiological Effects:
BAC has been shown to have both beneficial and detrimental effects on biochemical and physiological processes. In some studies, BAC has been shown to have anti-inflammatory and wound healing properties. However, in other studies, BAC has been shown to cause skin irritation and allergic reactions. BAC has also been shown to have cytotoxic effects on certain cell types, such as corneal epithelial cells.
实验室实验的优点和局限性
BAC has several advantages for use in lab experiments. It is readily available, cost-effective, and has broad-spectrum antimicrobial activity. However, BAC has some limitations, including its potential for cytotoxicity and its effect on cell viability. In addition, BAC can interfere with certain assays, such as those that rely on membrane integrity.
未来方向
There are several future directions for research on BAC. One area of interest is the development of new formulations of BAC that have improved efficacy and reduced toxicity. Another area of interest is the investigation of BAC's effect on the microbiome and its potential role in the development of antibiotic resistance. Additionally, further studies are needed to determine the optimal concentration and exposure time of BAC for different applications.
合成方法
BAC can be synthesized by reacting benzyl chloride with dimethylamine followed by quaternization with methyl iodide. The resulting compound is then reacted with 2,4-dichlorobenzyl chloride to yield BAC. The synthesis of BAC is a well-established process and can be performed on a large scale with high purity.
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-15-6-2-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIUSWKKUGLHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-3-methoxypropan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


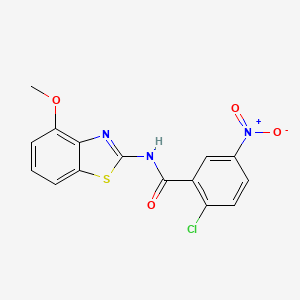

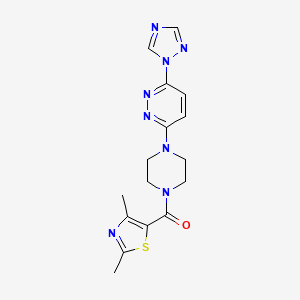

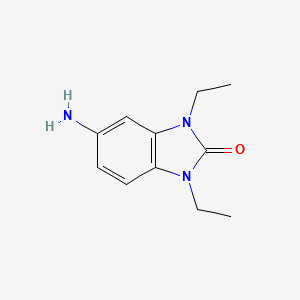
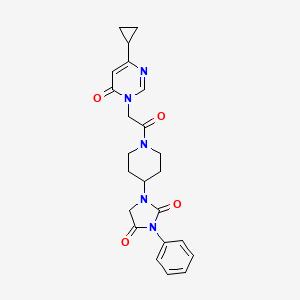
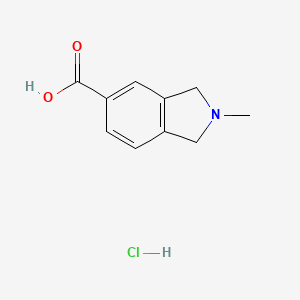
![tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3009289.png)

